molecular formula C19H16FN3O3S B2576665 2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide CAS No. 921543-67-1

2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B2576665
CAS No.: 921543-67-1
M. Wt: 385.41
InChI Key: WQECBWGBHHYCKW-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, a pyridazinyl group, and a methylsulfonyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps, including the formation of the pyridazinyl core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Pyridazinyl Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Addition of the Methylsulfonyl Group: This can be done using sulfonylation reactions with reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-{[6-(4-Fluorophenyl)pyridazin-3-yl]-amino}benzoic acid: This compound shares the pyridazinyl and fluorophenyl groups but differs in its overall structure and functional groups.

    Imidazo[1,2-a]pyridines: These compounds have a similar bicyclic structure and are used in medicinal chemistry.

Uniqueness

2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c1-27(25,26)19-11-10-17(22-23-19)14-4-8-16(9-5-14)21-18(24)12-13-2-6-15(20)7-3-13/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQECBWGBHHYCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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